molecular formula C12H10ClN B1313924 2-(4-Chlorophenyl)-6-methylpyridine CAS No. 61704-26-5

2-(4-Chlorophenyl)-6-methylpyridine

Cat. No.: B1313924
CAS No.: 61704-26-5
M. Wt: 203.67 g/mol
InChI Key: FDAGFEWXNZJOHU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-6-methylpyridine can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 2-methylpyridine in the presence of a base, such as sodium hydride, under reflux conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the reaction, and solvents like dimethylformamide (DMF) are often used to dissolve the reactants and control the reaction environment.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-6-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-6-methylpyridine
  • 2-(4-Fluorophenyl)-6-methylpyridine
  • 2-(4-Methoxyphenyl)-6-methylpyridine

Comparison: 2-(4-Chlorophenyl)-6-methylpyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions

Properties

IUPAC Name

2-(4-chlorophenyl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAGFEWXNZJOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494569
Record name 2-(4-Chlorophenyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61704-26-5
Record name 2-(4-Chlorophenyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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